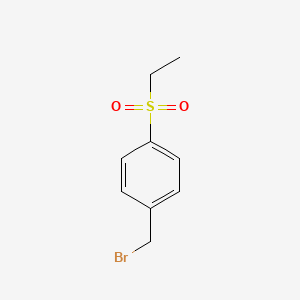
1-(Bromomethyl)-4-(ethylsulfonyl)benzene
Overview
Description
Bromomethyl compounds, such as “1-(Bromomethyl)-4-(ethylsulfonyl)benzene”, typically consist of a benzene ring with a bromomethyl group attached. They are often used as intermediates in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “1-(Bromomethyl)-4-(ethylsulfonyl)benzene” are not available, bromomethyl compounds are generally synthesized through radical reactions .Molecular Structure Analysis
The molecular structure of “1-(Bromomethyl)-4-(ethylsulfonyl)benzene” would likely consist of a benzene ring with a bromomethyl group and an ethylsulfonyl group attached. The exact positions of these groups on the benzene ring would depend on the specific synthesis method used .Chemical Reactions Analysis
Bromomethyl compounds can undergo various reactions, including electrophilic aromatic substitution . They can also participate in protodeboronation reactions .Physical And Chemical Properties Analysis
While specific physical and chemical properties for “1-(Bromomethyl)-4-(ethylsulfonyl)benzene” are not available, benzene is a colorless liquid with a characteristic odor .Scientific Research Applications
Fluorescence and Photoluminescence Studies
The compound's derivatives, such as 1-Bromo-4-(2,2-diphenylvinyl) benzene, exhibit unique fluorescence and photoluminescence properties. These characteristics are explored for applications in optical materials, sensors, and bioimaging technologies. The steric configuration of these derivatives can hinder tight intermolecular packing, enhancing their solid-state fluorescence intensity, which is crucial for advanced imaging and sensing applications (Liang Zuo-qi, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(bromomethyl)-4-ethylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDCAUSAEZLPSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-4-(ethylsulfonyl)benzene | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

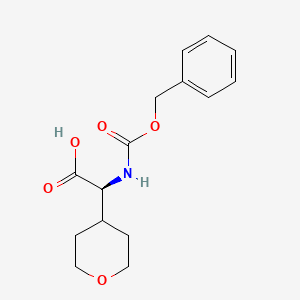
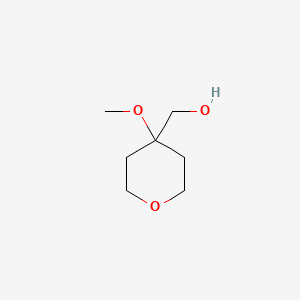
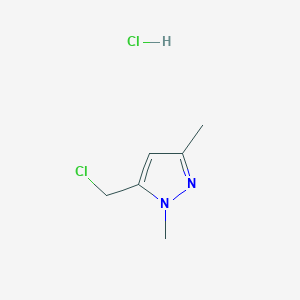
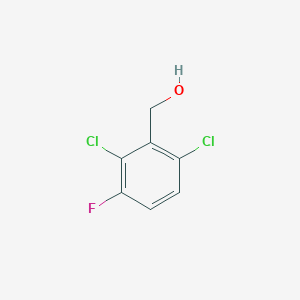
![3-(3-(3-Aminophenyl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol](/img/structure/B1376288.png)
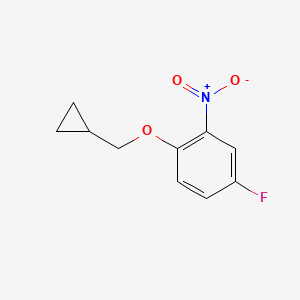
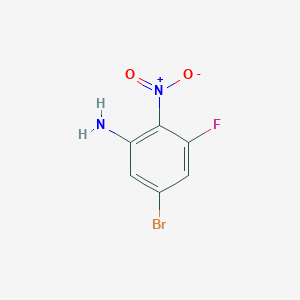
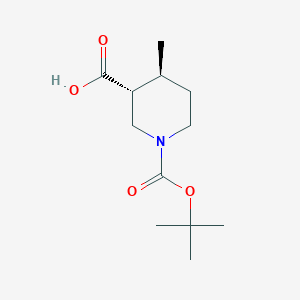
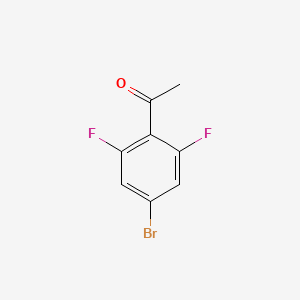
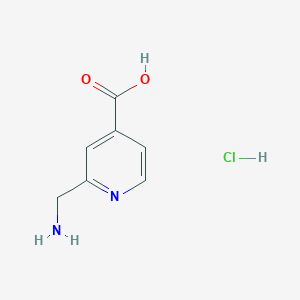
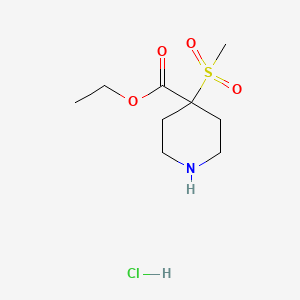
![8-(2-Aminoethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B1376302.png)
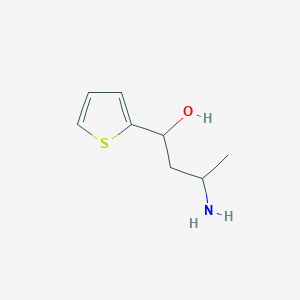
![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1376305.png)